3-(4-fluorophenyl)-5-methyl-1H-indazole

Lipophilicity cLogP Drug Design

Researchers developing kinase-targeted therapies often face inconsistent activity from unoptimized indazole cores. This 3-(4-fluorophenyl)-5-methyl-1H-indazole scaffold provides a validated starting point for PLK4, TTK, and Aurora kinase inhibitor synthesis. - Documented LogP of 4.12 enables design of cell-permeable probes. - 5-methyl substitution enhances metabolic stability versus unsubstituted analogs. - Supplied at 98% purity to ensure reproducibility in cellular target engagement assays.

Molecular Formula C14H11FN2
Molecular Weight 226.25 g/mol
CAS No. 395104-06-0
Cat. No. B3264657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-5-methyl-1H-indazole
CAS395104-06-0
Molecular FormulaC14H11FN2
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NN=C2C3=CC=C(C=C3)F
InChIInChI=1S/C14H11FN2/c1-9-2-7-13-12(8-9)14(17-16-13)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17)
InChIKeyNSAKNKQAKRDIIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)-5-methyl-1H-indazole Selection Guide


3-(4-Fluorophenyl)-5-methyl-1H-indazole (CAS 395104-06-0) is a fluorinated indazole derivative with a molecular weight of 226.25 g/mol and the formula C14H11FN2 . This compound belongs to the indazole family, a class of heterocyclic scaffolds widely explored for their kinase inhibitory properties and anticancer potential [1]. Its structure features a 4-fluorophenyl substituent at the 3-position and a methyl group at the 5-position of the indazole core, a substitution pattern that influences both its physicochemical profile and its ability to interact with biological targets [2].

Kinase inhibitor SAR Indazole scaffold with 3-(4-fluorophenyl)-5-methyl pattern supports kinase selectivity studies
Cell permeability context Reported higher lipophilicity vs. parent indazole may indicate improved membrane passage for intracellular targets
Building block quality Commercially available at 98% purity level; suitable for preliminary SAR and probe synthesis workflows

Substituent Specificity of 3-(4-Fluorophenyl)-5-methyl-1H-indazole


Indazole derivatives are not functionally interchangeable. The precise positioning and nature of substituents on the indazole core—particularly at the 3- and 5-positions—dictate both the compound's physicochemical behavior (e.g., lipophilicity, solubility) and its biological activity profile [1]. Simple substitution with an unsubstituted phenyl ring or a positional isomer can drastically alter target engagement, cellular permeability, and metabolic stability [2]. The evidence presented below quantifies the specific differentiation of 3-(4-fluorophenyl)-5-methyl-1H-indazole relative to its closest structural analogs, enabling informed procurement decisions for medicinal chemistry and chemical biology applications.

Unsubstituted phenyl or 6-aryl positional isomers may exhibit divergent kinase binding and cellular activity profiles; SAR class-level context suggests target engagement can shift considerably.
Physicochemical properties (cLogP, boiling point, density) differ from analogous indazoles; these differences can alter assay solubility, permeability, and purification behavior.

3-(4-Fluorophenyl)-5-methyl-1H-indazole: Comparative Evidence


Lipophilicity vs. 3-Phenyl-1H-indazole

The compound exhibits a calculated LogP (cLogP) of 4.12 , which is significantly higher than that of the unsubstituted 3-phenyl-1H-indazole scaffold (LogP 3.23) [1]. The addition of the 4-fluoro substituent and the 5-methyl group increases lipophilicity by approximately 0.89 log units, enhancing predicted membrane permeability.

Lipophilicity
Data to verify
cLogP 4.12 vs. 3.23 (+0.89 log units)
May indicate higher membrane permeability potential
Calculated values from standard models; experimental validation recommended
Lipophilicity cLogP Drug Design

3-Aryl vs. 6-Aryl Kinase Selectivity

While no direct head-to-head kinase inhibition data exists for this specific compound against its 6-aryl isomer, extensive SAR analyses of indazole-based kinase inhibitors demonstrate that the position of the aryl substituent (C3 vs. C6) profoundly affects target engagement and selectivity profiles [1]. The 3-aryl substitution, as present in this compound, is a critical determinant for binding to kinases such as PLK4 and TTK, whereas 6-aryl substitution often leads to distinct or reduced activity [2].

Positional Isomer SAR
Class-level
3-aryl substitution critical for kinase binding; 6-aryl isomer may alter selectivity
Positional isomer choice can shift kinase selectivity profile
SAR inference from indazole kinase inhibitor class; direct comparative data limited
Kinase Inhibition SAR Positional Isomerism

Purity Benchmark for SAR Reproducibility

Commercially available 3-(4-fluorophenyl)-5-methyl-1H-indazole is offered at a purity of 98% by multiple vendors . This level meets or exceeds the typical 95-97% purity threshold required for reliable SAR studies and preliminary biological screening, ensuring that observed activity is not confounded by impurities.

Purity Level
Specification review
98% (supplier-specified) vs. typical 95–97%
May support reproducible SAR assay outcomes
Analytical method not disclosed; verify with certificate of analysis
Purity Quality Control SAR Studies

Boiling Point & Density Differentiation

The compound exhibits a predicted boiling point of 413.6 ± 30.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ . These values differ significantly from those of the unsubstituted 3-phenyl-1H-indazole (boiling point ~380°C, predicted), reflecting the impact of the 4-fluoro and 5-methyl substituents on intermolecular interactions.

Thermal/Density
Data to verify
Bp 413.6 °C, density 1.3 g/cm³ vs. parent ~380 °C
Informs distillation and handling protocol selection
Predicted values; experimental confirmation recommended for process scale
Physicochemical Properties Purification Formulation

3-(4-Fluorophenyl)-5-methyl-1H-indazole: Application Scenarios


Kinase Inhibitor Scaffold Development

This compound serves as a privileged intermediate for the synthesis of potent PLK4, TTK, and Aurora kinase inhibitors [1]. Its 3-(4-fluorophenyl) substitution and 5-methyl group provide a lipophilic, metabolically stable core that can be further functionalized to optimize potency and selectivity [2]. The documented LogP of 4.12 supports its use in cell-permeable inhibitor design.

Chemical Probe for Target Engagement

The enhanced lipophilicity (ΔLogP +0.89 vs. unsubstituted indazole) makes this compound a suitable candidate for developing cell-permeable chemical probes [1]. Its high commercial purity (98%) ensures reproducibility in cellular target engagement assays and Western blot studies of kinase autophosphorylation [2].

Building Block for Multi-Step Synthesis

The compound's physicochemical properties (boiling point 413.6 °C, density 1.3 g/cm³) inform solvent selection and purification protocols in multi-step synthetic routes [1]. Its availability at 98% purity from multiple vendors supports scale-up feasibility assessments [2].

Application
Selection Property
Validation Focus
Kinase pathway inhibition studies
3-(4-Fluorophenyl)-5-methyl indazole scaffold architecture
Target kinase selectivity verification
Cell-permeable chemical probe research
Increased lipophilicity versus parent indazole
Cell permeability and target engagement assays
Multi-step synthesis and scale-up
Thermal and density handling profile
Purification and formulation compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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